6.4-Fold Superior Antiplasmodial Potency of 3-O-Acetyloleanolic Acid Versus Oleanolic Acid Against P. falciparum NF54
In a direct head-to-head comparison using the chloroquine-sensitive Plasmodium falciparum NF54 strain, 3-O-acetyloleanolic acid (OAA) exhibited an IC50 of 4.3 µg/mL, representing a 6.4-fold improvement in potency over oleanolic acid (OA), which required 27.4 µg/mL to achieve equivalent inhibition [1]. Both compounds were tested under identical conditions, and neither showed cytotoxicity to HEK293 or HepG2 cells at concentrations up to 300 µg/mL (LC50 > 300 µg/mL), indicating that the potency gain was not accompanied by increased general cytotoxicity [1]. This differential establishes OAA as the preferred scaffold for antiplasmodial lead optimization over unmodified OA.
| Evidence Dimension | Antiplasmodial activity (IC50 against P. falciparum NF54) |
|---|---|
| Target Compound Data | 4.3 µg/mL |
| Comparator Or Baseline | Oleanolic acid (OA): 27.4 µg/mL |
| Quantified Difference | 6.4-fold lower IC50 (higher potency) |
| Conditions | P. falciparum chloroquine-sensitive strain NF54; in vitro antiplasmodial assay |
Why This Matters
For malaria drug discovery programs, the 6.4-fold potency advantage directly translates to lower effective doses and a wider therapeutic window, making 3AOA a more attractive starting point than OA for antiplasmodial lead development.
- [1] Fadipe VO, Opoku AR, Singh M, Pereira AR, Rijo P, Mongalo NI. Antimycobacterial, antiplasmodial studies and cytotoxicity of oleanolic acid and its derivative from Syzygium aromaticum Linn (Myrtaceae). Biomed Biopharm Res. 2020;17(2):265-276. View Source
